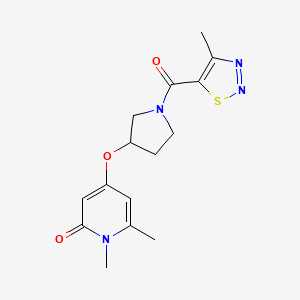
1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its structural components in various pharmacological contexts.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034290-58-7 |
| Molecular Weight | 334.4 g/mol |
| Molecular Formula | C15H18N4O3S |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and thiadiazole precursors. The synthetic pathway often includes the formation of a pyrrolidine ring followed by functionalization with thiadiazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring pyridine and thiadiazole structures. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2).
The IC50 values for some related compounds are summarized in the table below:
| Compound | IC50 (µM) HCT116 | IC50 (µM) HepG2 |
|---|---|---|
| 4a | 13.39 ± 1.04 | 16.44 ± 1.06 |
| 4b | 32.57 ± 2.37 | 37.56 ± 1.24 |
| 4c | 7.91 ± 0.83 | 9.18 ± 0.91 |
| 4d | 5.04 ± 0.59 | 7.32 ± 0.75 |
| 4h | 3.35 ± 0.46 | 3.94 ± 0.80 |
Notably, compound 4h exhibited exceptionally high activity, which may be attributed to its structural features that enhance π-π interactions with amino acid residues in target proteins .
Anticonvulsant Properties
In addition to anticancer activity, related thiazole-integrated compounds have demonstrated anticonvulsant effects in animal models. For example, a study identified that certain pyrrolidine derivatives showed protective effects against picrotoxin-induced convulsions with a median effective dose (ED50) indicating significant anticonvulsant properties .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be closely linked to their structural components:
- Thiadiazole Moiety : This component is crucial for enhancing cytotoxicity and anticonvulsant properties.
- Pyridine Ring : The presence of the pyridine ring contributes to the overall stability and interaction with biological targets.
The SAR analysis indicates that modifications at specific positions on the aromatic rings can lead to enhanced biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A series of pyridine-thiadiazole derivatives were tested against multiple cancer cell lines, revealing promising results that support further development as potential anticancer agents.
- Anticonvulsant Efficacy : Animal model studies demonstrated that specific derivatives significantly reduced seizure duration and frequency in picrotoxin-induced convulsion tests.
特性
IUPAC Name |
1,6-dimethyl-4-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9-6-12(7-13(20)18(9)3)22-11-4-5-19(8-11)15(21)14-10(2)16-17-23-14/h6-7,11H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPTXHZXSKKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














